molecular formula C12H22N2O4 B067240 Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 183742-33-8

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B067240
CAS No.: 183742-33-8
M. Wt: 258.31 g/mol
InChI Key: VLMVFRLASKOYKX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate involves several steps. One common method includes the esterification of piperazine derivatives. The reaction typically involves the use of tert-butyl chloroformate and 2-methoxyacetic acid under controlled conditions . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified through crystallization or chromatography .

Chemical Reactions Analysis

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate involves its interaction with biological molecules. The piperazine ring in the compound provides conformational flexibility and polar nitrogen atoms, which enhance its interaction with macromolecules. This interaction can lead to various biological effects, including antibacterial and antifungal activities .

Comparison with Similar Compounds

Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their substituents and specific biological activities. The unique combination of the tert-butyl group and the piperazine ring in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMVFRLASKOYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373559
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183742-33-8
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183742-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50373559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Boc-piperazine-2-acetate
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Synthesis routes and methods I

Procedure details

The 13.7 g (40 mmol) of methyl 1,4-dibenzylpiperazine-2-acetate, 150 mL of MeOH, 50 mL of 1 N HCl (aqueous) and 3 g of 10% Pd/C were combined and hydrogenated with H2 (50 psi) for 24 hours. The reaction was filtered, the filtrate was concentrated in vacuo to remove most of the MeOH, and the residue was made basic with K2CO3 to pH=9-10, and 9.8 g (40 mmol) of BOC-ON was added slowly at 0° C. The reaction was stirred at 0° for 1 hour, allowed to warm up to room temperature, stirred for 2 hours, and extracted with ethyl acetate (2×200 mL). The combined extracts were treated with 50 mL of 10% HCl (aqueous). The aqueous layer was washed with ethyl acetate, basified with K2CO3 and extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo to give 7.89 g of methyl 4-Boc-piperazine-2-acetate; 1H NMR (CDCl3) δ 1.4 (s,9), 2.31 (dd,1), 2.37 (dd, 1), 2.55 (b, 1), 2.69-3.02 (m,4), 3.75 (s,3), 3.88 (b, 2).
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.8 g
Type
reactant
Reaction Step Four
Name
Quantity
3 g
Type
catalyst
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The product of example 22A (9.78 g, 28.9 mmol) was combined with 20% Pd(OH)2—C (wet, 1.96 g) in methanol (100 mL) and 12 M aqueous HCl (2.9 mL, 35 mmol). The mixture was stirred under hydrogen (30 psi) at room temperature for 22 hours, then filtered and concentrated under vacuum. The residue was combined with 20% aqueous K2CO3 (40 mL) and ethyl acetate (50 mL), and the mixture stirred with ice-cooling as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Aldrich, 7.12 g, 28.9 mmol) was added gradually over 5 minutes. The mixture was stirred with ice cooling for 1 hour, then it was allowed to warm to room temperature for 2 hours. The mixture was extracted with ethyl acetate (2×100 mL) and the combined ethyl acetate washes were extracted with 10% aqueous HCl (40 mL). The aqueous layer was washed with ethyl acetate (30 mL), then made basic (pH˜9) by gradual addition of solid K2CO3 (11.8 g). Ethyl acetate (80 mL) was added, and the mixture was stirred at room temperature for 30 minutes. The aqueous phase was separated, and the organic phase was washed with brine (50 mL), dried (MgSO4) and concentrated under vacuum to leave the title compound: 1H NMR (300 MHz, CDCl3) δ ppm 1.46 (s, 9H), 2.31-2.49 (m, 2H), 2.50-2.68 (m, 1H), 2.72-2.81 (m, 1H), 2.82-2.98 (m, 2H), 2.98-3.09 (m, 1H), 3.70 (s, 3H), 3.90 (d, J=9.9 Hz, 2H); MS (DCI) m/z 259 (M+H)+.
Quantity
9.78 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OH)2—C
Quantity
1.96 g
Type
reactant
Reaction Step Two
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Quantity
7.12 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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